molecular formula C13H24N2O B1531592 1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2098500-85-5

1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1531592
CAS No.: 2098500-85-5
M. Wt: 224.34 g/mol
InChI Key: FQQDQDRSHLLTCL-UHFFFAOYSA-N
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Description

1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is characterized by the presence of a cyclobutyl group attached to a piperazine ring, which is further connected to a cyclobutanol moiety. Its distinct structure makes it valuable in fields such as drug development and catalysis.

Properties

IUPAC Name

1-[(4-cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(5-2-6-13)11-14-7-9-15(10-8-14)12-3-1-4-12/h12,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQDQDRSHLLTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)CC3(CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways. Additionally, it finds applications in the industry as a catalyst for various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol can be compared with other similar compounds, such as cycloalkanes and piperazine derivatives. Cycloalkanes are cyclic hydrocarbons with similar ring structures, while piperazine derivatives share the piperazine ring but differ in their substituents . The uniqueness of this compound lies in its combination of cyclobutyl and piperazine moieties, which confer distinct chemical and biological properties.

Biological Activity

1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclobutane ring and a piperazine moiety, which are known to influence its interaction with various biological targets. The structural formula can be represented as follows:

C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant activity at neurotransmitter receptors, particularly serotonin and dopamine receptors. The biological activities of this compound can be summarized as follows:

Activity Description
Serotonin Receptor Agonism Potential agonist activity at serotonin receptors, impacting mood and anxiety.
Dopamine Receptor Modulation May modulate dopamine pathways, relevant for antipsychotic effects.
Antidepressant Properties Similar compounds show promise in treating depression through serotonin modulation.

The compound's activity is primarily attributed to its ability to interact with serotonin (5-HT) and dopamine receptors. Specifically, it may exhibit selectivity towards the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders. Functional selectivity at these receptors can lead to therapeutic effects while minimizing side effects associated with broader receptor activation.

Case Studies

  • Antipsychotic Activity : A study on related compounds demonstrated significant antipsychotic-like effects in animal models, attributed to their interaction with the 5-HT2C receptor. These findings suggest that this compound could have similar therapeutic potential .
  • Anxiety Reduction : Another investigation into piperazine derivatives indicated anxiolytic properties, likely due to serotonin receptor modulation. This aligns with the expected pharmacological profile of this compound .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with cyclobutane and piperazine structures may offer neuroprotective benefits through antioxidant mechanisms, although specific data on this compound remains limited.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of cyclobutane-piperazine hybrids. These studies have highlighted the importance of substituent variations on biological activity:

Compound 5-HT2C EC50 (nM) Dopamine D2 EC50 (nM) Comments
This compoundTBDTBDFurther studies needed for precise values
N-benzyl derivative24Not applicableHigh selectivity for 5-HT2C receptor
N-methyl derivative23Not applicableFunctional selectivity noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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